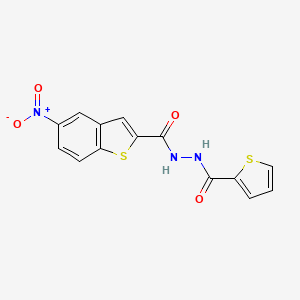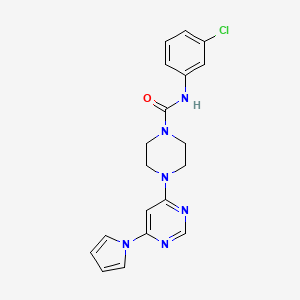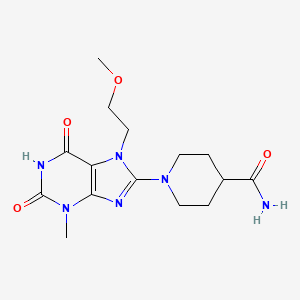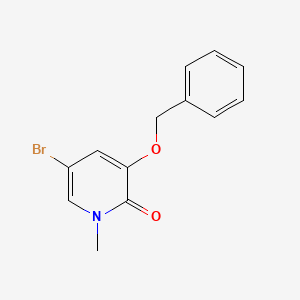![molecular formula C22H21N5O4S2 B2961791 2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 877817-24-8](/img/structure/B2961791.png)
2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a thiadiazole ring and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a more comprehensive analysis of its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Insecticidal Assessment
Compounds incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. The research outlines the synthesis of various heterocycles, including thiadiazoles, demonstrating potential insecticidal activities which could contribute to agricultural pest management strategies (Fadda et al., 2017).
Antimicrobial and Antiviral Activities
Novel thiadiazole derivatives have shown inhibitory effects on microbial strains, indicating their potential as antimicrobial agents. This aspect of research highlights the compound's utility in combating microbial infections, offering insights into the development of new antimicrobial drugs (Xia, 2015). Additionally, certain 1,3,4-thiadiazole derivatives exhibited antiviral activities, suggesting their use in antiviral research and therapy development (Gür et al., 2020).
Anticancer Research
The synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for antitumor and antioxidant activities have been reported. Some compounds showed promising cytotoxicity against cancer cell lines, suggesting their potential application in cancer research and therapy (Hamama et al., 2013). This line of research is critical for discovering new therapeutic agents against various cancers.
Synthesis and Biological Evaluation of Novel Compounds
Research has also focused on the synthesis of novel benzothiazole derivatives with potential anticonvulsant activities. These studies contribute to the development of new therapeutic agents for neurological disorders, showcasing the versatile applications of thiadiazole derivatives in medicinal chemistry (Liu et al., 2016).
Mécanisme D'action
Orientations Futures
The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promise in medicinal chemistry, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in biological models .
Propriétés
IUPAC Name |
2-[[3-[(3,4-dimethoxyphenyl)methyl]-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S2/c1-13-4-7-15(8-5-13)23-19(28)12-32-22-26-27-20(29)16(24-25-21(27)33-22)10-14-6-9-17(30-2)18(11-14)31-3/h4-9,11H,10,12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVKTMHBIFVWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2961712.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961716.png)

![methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2961719.png)

![N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2961721.png)
![N-(3,4-dimethoxyphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961722.png)


![1-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2961729.png)
![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2961731.png)
